2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide
Description
2-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide is a benzamide derivative featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a benzamide moiety substituted with chlorine (2-position) and fluorine (6-position) on the aromatic ring. Its design likely aims to balance electronic effects (via halogens) and solubility/metabolic stability (via the ethanesulfonyl group) .
Properties
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-2-26(24,25)22-10-4-5-12-11-13(8-9-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVAORYIRAQQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloroethanesulfonyl chloride with a suitable amine to form the ethanesulfonyl derivative. This intermediate is then reacted with a tetrahydroquinoline derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among the target compound and analogs identified in the evidence:
Functional Implications
Sulfonyl Group Variations: The target compound’s ethanesulfonyl group (C2 alkyl chain) likely improves aqueous solubility compared to the 4-fluorophenylsulfonyl group in ’s compound, which may increase lipophilicity and membrane permeability but reduce metabolic stability .
In contrast, the 3-chloro substitution in ’s compound places the halogen in a meta position, altering electron distribution and steric accessibility .
Heterocyclic Modifications: Compounds like ’s thiophene-carboximidamide derivatives (e.g., Compound 28) replace the benzamide with a thiophene ring, which may alter π-π stacking interactions and bioavailability.
This contrasts with the target compound’s fluorine, which modestly influences electronegativity without extreme withdrawal effects .
Biological Activity
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of halogenated benzamides and incorporates several functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClN2O2S. The structure includes:
- A chloro group at the second position of the benzamide.
- A fluorine atom at the sixth position.
- A tetrahydroquinoline moiety with an ethanesulfonyl substituent.
| Property | Value |
|---|---|
| Molecular Weight | 364.85 g/mol |
| LogP | 2.9216 |
| Polar Surface Area | 54.246 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. It is hypothesized that the chloro and fluorine substituents may enhance binding affinity to these targets, potentially leading to varied pharmacological effects.
Antifungal Activity
Recent studies have explored the antifungal potential of related compounds, particularly focusing on their efficacy against resistant strains of Candida albicans and Candida parapsilosis. For example, a related compound demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL against fluconazole-resistant strains. It inhibited biofilm formation by up to 92% and disrupted preformed biofilms by approximately 87% .
Antimicrobial Properties
Compounds within the same structural class have shown promising antimicrobial properties. The mechanism often involves disrupting cellular processes without directly damaging cell walls or membranes, indicating a potential for developing new antifungal agents that circumvent existing resistance mechanisms.
Case Studies
- Study on Antifungal Resistance : A study evaluated the antifungal activity of related compounds against fluconazole-resistant strains. The results indicated that these compounds could serve as effective alternatives in treating resistant infections by inhibiting both planktonic cells and biofilm formations .
- Pharmacological Evaluation : Another study investigated the pharmacological profiles of similar compounds, highlighting their roles in modulating immune responses and their potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
